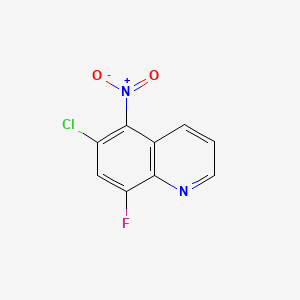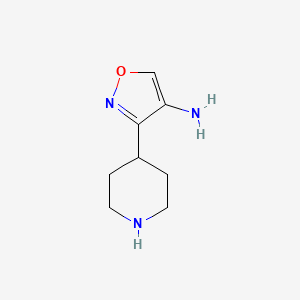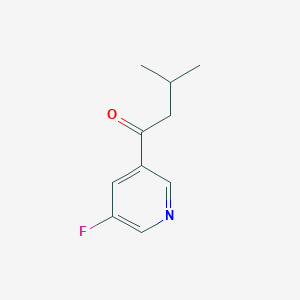
Potassium trifluoro(3-oxocyclohexyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-oxocyclohexyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxocyclohexyl)borate typically involves the reaction of a boronic acid with potassium bifluoride. This process results in the formation of the trifluoroborate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-oxocyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound is involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-oxocyclohexyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro(3-oxocyclohexyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(3-oxocyclopentyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium trifluoro(3-oxocyclohexyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of reactions under various conditions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H9BF3KO |
|---|---|
Molekulargewicht |
204.04 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-oxocyclohexyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
PPTJLIFKHSRFAK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCCC(=O)C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


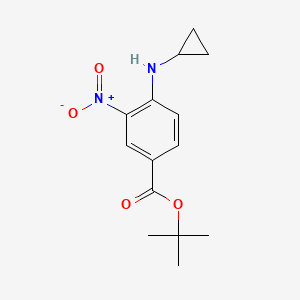
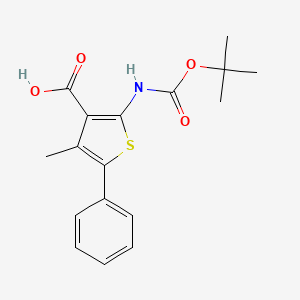
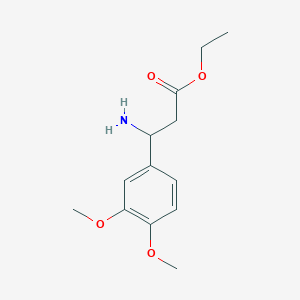
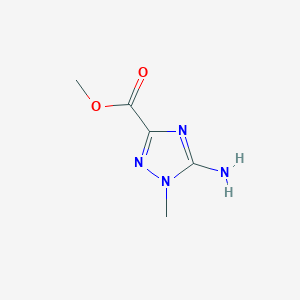
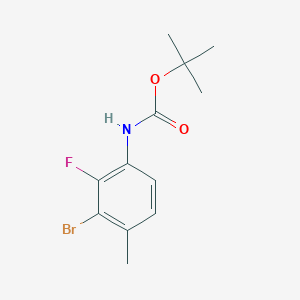

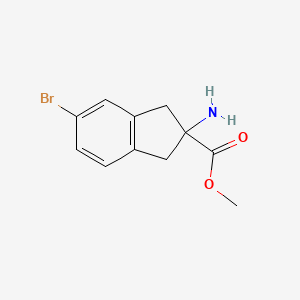
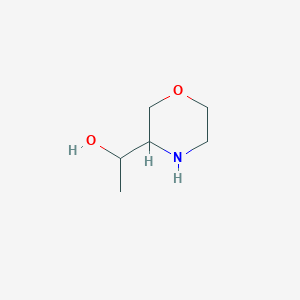
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
